molecular formula C12H14S4 B182031 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane CAS No. 69922-37-8

2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane

Cat. No. B182031
CAS RN: 69922-37-8
M. Wt: 286.5 g/mol
InChI Key: PGBFPRKWAGYWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and materials science.

Mechanism Of Action

The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of redox signaling pathways and the inhibition of enzymes involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress and inflammation, and enhance cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential to undergo oxidation in the presence of air and light.

Future Directions

Future research on 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane could focus on the following areas:
1. Investigating its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
2. Exploring its potential as a building block for the synthesis of new materials with conductive and optical properties.
3. Elucidating its mechanism of action and identifying its molecular targets.
4. Developing new methods for the synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane with improved yields and purity.
5. Conducting further studies to assess its safety and efficacy in preclinical and clinical settings.
In conclusion, 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials and therapeutic agents with significant scientific and technological impact.

Synthesis Methods

The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane can be achieved through various methods, including the reaction of 4-bromo-1,3-dithiole-2-one with 4-(2-bromoethyl)phenyl sulfide in the presence of a palladium catalyst. Another method involves the reaction of 4-(2-bromoethyl)phenyl sulfide with potassium 1,3-dithiole-2-thione-4,5-dithiolate. The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane requires careful attention to detail and control over reaction conditions to ensure a high yield and purity of the final product.

Scientific Research Applications

2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has shown potential applications in various scientific research fields. In materials science, it has been used as a building block for the synthesis of conductive polymers and molecular wires. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.

properties

CAS RN

69922-37-8

Product Name

2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane

Molecular Formula

C12H14S4

Molecular Weight

286.5 g/mol

IUPAC Name

2-[4-(1,3-dithiolan-2-yl)phenyl]-1,3-dithiolane

InChI

InChI=1S/C12H14S4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2

InChI Key

PGBFPRKWAGYWOP-UHFFFAOYSA-N

SMILES

C1CSC(S1)C2=CC=C(C=C2)C3SCCS3

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C3SCCS3

Origin of Product

United States

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